molecular formula C20H20Cl2N4O3S B12753599 Capravirine metabolite C26/m2 CAS No. 216316-66-4

Capravirine metabolite C26/m2

Cat. No.: B12753599
CAS No.: 216316-66-4
M. Wt: 467.4 g/mol
InChI Key: IMCQSSIDUSMRJG-UHFFFAOYSA-N
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Description

Capravirine metabolite C26/m2 is a significant metabolite of capravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. Capravirine itself is metabolized extensively in the human body, and C26/m2 is one of the primary metabolites formed through oxygenation reactions. This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of capravirine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of capravirine metabolite C26/m2 involves multiple steps of oxygenation reactions. The primary synthetic route includes:

    Initial Synthesis of Capravirine: Capravirine is synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent modifications to introduce functional groups necessary for its activity as a reverse transcriptase inhibitor.

    Oxygenation Reactions: Capravirine undergoes extensive oxygenation reactions mediated predominantly by the cytochrome P450 enzyme CYP3A4.

Industrial Production Methods

Industrial production of capravirine and its metabolites, including C26/m2, involves large-scale chemical synthesis followed by purification processes. The production process is optimized to ensure high yield and purity of the final product. Key steps include:

    Bulk Synthesis: Large-scale chemical reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate capravirine and its metabolites.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Capravirine metabolite C26/m2 undergoes several types of chemical reactions, primarily oxygenation reactions:

    N-Oxidation: Introduction of an oxygen atom to the nitrogen atom in the molecule.

    Sulfoxidation: Addition of an oxygen atom to a sulfur atom.

    Sulfonation: Formation of a sulfone group by adding two oxygen atoms to a sulfur atom.

    Hydroxylation: Addition of a hydroxyl group to the molecule.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions include various oxygenated metabolites of capravirine, with C26/m2 being one of the primary metabolites. Other significant metabolites include mono-oxygenated, di-oxygenated, and tri-oxygenated products .

Scientific Research Applications

Capravirine metabolite C26/m2 has several scientific research applications:

Mechanism of Action

Capravirine metabolite C26/m2 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Capravirine Metabolite C26/m2

This compound is unique due to its specific oxygenation pattern and the involvement of CYP3A4 in its metabolism. This distinct metabolic profile influences its pharmacokinetics and interactions with other drugs, making it a valuable compound for studying drug metabolism and interactions .

Properties

CAS No.

216316-66-4

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-[(1-oxidopyridin-1-ium-4-yl)methyl]-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O3S/c1-12(2)18-19(30-16-8-14(21)7-15(22)9-16)26(17(24-18)11-29-20(23)27)10-13-3-5-25(28)6-4-13/h3-9,12H,10-11H2,1-2H3,(H2,23,27)

InChI Key

IMCQSSIDUSMRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=[N+](C=C2)[O-])SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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